molecular formula C38H60N2O10S2 B175709 Caramiphen edisylate CAS No. 125-86-0

Caramiphen edisylate

Katalognummer B175709
CAS-Nummer: 125-86-0
Molekulargewicht: 769 g/mol
InChI-Schlüssel: BANIDACEBXZGNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Caramiphen edisylate is an anticholinergic drug used in the treatment of Parkinson’s disease . In combination with phenylpropanolamine, it is used as a cough suppressant and nasal decongestant to treat symptoms associated with respiratory illnesses such as cold, allergies, hay fever, and sinusitis .


Molecular Structure Analysis

Caramiphen edisylate has a molecular formula of C38H60N2O10S2 and a molar mass of 769.02 g/mol . It belongs to the class of organic compounds known as benzene and substituted derivatives, which are aromatic compounds containing one monocyclic ring system consisting of benzene .


Physical And Chemical Properties Analysis

Caramiphen edisylate has a water solubility of 0.0437 mg/mL, a logP of 4.31, and a pKa (Strongest Basic) of 8.96 . It has a physiological charge of 1, hydrogen acceptor count of 2, and hydrogen donor count of 0 . It also has a refractivity of 86.13 m3·mol-1, polarizability of 34.2 Å3, and a number of rings 4 .

Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Neuroprotective Applications

  • Efficacy Against Nerve Agent-Induced Seizures and Cognitive Deficits : Caramiphen edisylate has been identified as an effective adjunct therapy in attenuating seizures and cognitive deficits induced by soman, a nerve agent. This study demonstrated that caramiphen's anticholinergic and antiglutamatergic properties could reduce neuropathological damage and improve cognitive functions post-exposure (Schultz et al., 2014).
  • Central Antitussive Action : Research has shown that caramiphen edisylate possesses antitussive properties with a central site of action. This was evidenced by its effectiveness in inhibiting cough when administered directly to the cough center in animal models (Domino et al., 1985).
  • Local Anesthetic Effect in Spinal Anesthesia : Caramiphen has been observed to block voltage-gated sodium channels in neuronal cells, contributing to its effectiveness as a local anesthetic in spinal anesthesia. Its sensory-selective action over motor blockade was more potent and prolonged compared to lidocaine (Leung et al., 2015).

Antidotal Properties Against Organophosphate Poisoning

  • Optimal Antidote Against Organophosphate Poisoning : Caramiphen edisylate has been highlighted as a superior antidote against organophosphate poisoning, including in both prophylactic and post-exposure therapies. Its antimuscarinic, antiglutamatergic, and GABAergic properties contribute to its neuroprotective effect against such poisoning (Raveh et al., 2014).

Analgesic Applications

  • Infiltrative Cutaneous Analgesia : Studies have shown that caramiphen, when used in subcutaneous injections, can act as a cutaneous analgesic. Its efficacy was compared to bupivacaine, displaying a dose-related fashion in producing cutaneous analgesia, with lesser central nervous system and cardiovascular toxicity (Hung et al., 2011).

Other Applications

  • Protection Against Soman-Induced Brain Damage : In addition to mitigating cognitive impairments, caramiphen also protects against brain damage induced by soman exposure. This includes its ability to prevent cell death and regulate neurotransmitter receptor densities, thereby preserving cognitive function (Raveh et al., 2003).

Eigenschaften

IUPAC Name

2-(diethylamino)ethyl 1-phenylcyclopentane-1-carboxylate;ethane-1,2-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H27NO2.C2H6O6S2/c2*1-3-19(4-2)14-15-21-17(20)18(12-8-9-13-18)16-10-6-5-7-11-16;3-9(4,5)1-2-10(6,7)8/h2*5-7,10-11H,3-4,8-9,12-15H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANIDACEBXZGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=CC=C2.C(CS(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H60N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047835
Record name Caramiphen edisylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

769.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Caramiphen edisylate

CAS RN

125-86-0
Record name Caramiphen edisylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Caramiphen edisylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Caramiphen hydrogen edisilate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.327
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARAMIPHEN EDISYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09TQU5PG95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Caramiphen edisylate
Reactant of Route 2
Reactant of Route 2
Caramiphen edisylate
Reactant of Route 3
Reactant of Route 3
Caramiphen edisylate
Reactant of Route 4
Reactant of Route 4
Caramiphen edisylate
Reactant of Route 5
Reactant of Route 5
Caramiphen edisylate
Reactant of Route 6
Reactant of Route 6
Caramiphen edisylate

Citations

For This Compound
107
Citations
L Raveh, A Eisenkraft, BA Weissman - Toxicology, 2014 - Elsevier
… , clinical studies documenting the effectiveness of caramiphen edisylate as an antitussive (41 FR … evidence of the effectiveness of caramiphen edisylate as an antitussive compound, and …
Number of citations: 22 www.sciencedirect.com
MK Schultz, LKM Wright, M de Araujo Furtado… - Neurotoxicology and …, 2014 - Elsevier
… In summary, caramiphen edisylate administered 30 min after seizure onset as an adjunct treatment to standard therapy (atropine sulfate, oxime (HI-6), and diazepam) against GD …
Number of citations: 44 www.sciencedirect.com
RJ Tallarida, RJ Tallarida - TOP 200: A compendium of pharmacologic …, 1982 - Springer
TUSS-ORNADE® (Smith Kline & French) Caramiphen edisylate Phenylpropanolamine HCl DosAGE 324 … TUSS-ORNADE® (Smith Kline & French) Caramiphen edisylate … Each 5 …
Number of citations: 2 link.springer.com
MK Schultz, LKM Wright, MF Stone, JE Schwartz… - Toxicology and applied …, 2012 - Elsevier
… We examined the efficacy of the NMDA receptor antagonist caramiphen edisylate (CED; 20 mg/kg, im) and DZP (10 mg/kg, sc), administered both separately and in combination, at 10, …
Number of citations: 30 www.sciencedirect.com
EF Domino, H Krutak-Krol, J Lal - Journal of Pharmacology and …, 1985 - ASPET
… The antitussive properties of caramiphen edisylate were studied in the decerebrate cat in which cough was elicited by direct electrical stimulation of the cough center. In this preparation …
Number of citations: 12 jpet.aspetjournals.org
K Verebey, A DePace - Journal of Chromatography B: Biomedical Sciences …, 1988 - Elsevier
… cation describes a capillary GC method with a reference standard of caramiphen edisylate, … The internal or reference standard, caramiphen edisylate, was purchased from Sigma. PCP …
Number of citations: 7 www.sciencedirect.com
P Levandoski, T Flanagan - Journal of Pharmaceutical Sciences, 1980 - Elsevier
… After overnight fasting, 11 subjects received 20 rng of caramiphen edisylate (plain drug in capsule) at 0,4, and 8 hr daily for 4 consecutive days. On the 4th day, blood was drawn in …
Number of citations: 7 www.sciencedirect.com
YW Chen, CC Chu, YC Chen, JJ Wang, CH Hung - Neuroscience letters, 2010 - Elsevier
The aims of the study were to evaluate the spinal anesthetic effect of caramiphen and also assess spinal anesthetic interactions of caramiphen with lidocaine. Lidocaine, a common …
Number of citations: 20 www.sciencedirect.com
CH Hung, CC Chu, YC Chen, KS Liu… - Regional Anesthesia & …, 2012 - rapm.bmj.com
Background Caramiphen produces spinal anesthesia; caramiphen and carbetapentane have never been tested as infiltrative cutaneous analgesic. The aim of this study was to …
Number of citations: 24 rapm.bmj.com
JI Székely, LG Sharpe, JL Katz - Pharmacology Biochemistry and Behavior, 1994 - Elsevier
Because dextromethorpan (DM) has been shown to inhibit the locomotor stimulant effects of phencyclidine (PCP), this study explored further the possible interaction between drugs …
Number of citations: 9 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.